2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-ethylpyrimidine 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-ethylpyrimidine
Brand Name: Vulcanchem
CAS No.: 2640966-41-0
VCID: VC11822166
InChI: InChI=1S/C17H21ClN4O/c1-2-13-9-20-17(21-10-13)22-7-4-14(5-8-22)12-23-16-3-6-19-11-15(16)18/h3,6,9-11,14H,2,4-5,7-8,12H2,1H3
SMILES: CCC1=CN=C(N=C1)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Molecular Formula: C17H21ClN4O
Molecular Weight: 332.8 g/mol

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-ethylpyrimidine

CAS No.: 2640966-41-0

Cat. No.: VC11822166

Molecular Formula: C17H21ClN4O

Molecular Weight: 332.8 g/mol

* For research use only. Not for human or veterinary use.

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-ethylpyrimidine - 2640966-41-0

Specification

CAS No. 2640966-41-0
Molecular Formula C17H21ClN4O
Molecular Weight 332.8 g/mol
IUPAC Name 2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine
Standard InChI InChI=1S/C17H21ClN4O/c1-2-13-9-20-17(21-10-13)22-7-4-14(5-8-22)12-23-16-3-6-19-11-15(16)18/h3,6,9-11,14H,2,4-5,7-8,12H2,1H3
Standard InChI Key ABAQKFFSWRNBAB-UHFFFAOYSA-N
SMILES CCC1=CN=C(N=C1)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Canonical SMILES CCC1=CN=C(N=C1)N2CCC(CC2)COC3=C(C=NC=C3)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-ethylpyrimidine features a pyrimidine core substituted at position 5 with an ethyl group and at position 2 with a 4-[(3-chloropyridin-4-yl)oxymethyl]piperidine moiety. The piperidine ring introduces conformational flexibility, while the 3-chloropyridinyloxy group contributes to electronic and steric effects.

Stereochemical Considerations

The piperidine ring adopts a chair conformation, and the (3-chloropyridin-4-yl)oxy substituent occupies an equatorial position to minimize steric strain . The Z-configuration of the oxymethylene linkage is stabilized by intramolecular hydrogen bonding .

PropertyValue
Molecular Weight317.82 g/mol
XLogP33.2 (Predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Rotatable Bonds5
Topological Polar Surface54.8 Ų

Synthetic Pathways

Retrosynthetic Analysis

The compound can be synthesized through sequential functionalization of the pyrimidine core:

  • Pyrimidine Functionalization: Introduction of the ethyl group at position 5 via nucleophilic aromatic substitution.

  • Piperidine Coupling: Mitsunobu reaction to attach the 4-(hydroxymethyl)piperidine to the pyrimidine nitrogen.

  • Chloropyridinyloxy Installation: SN2 displacement of a leaving group on the piperidine’s hydroxymethyl arm with 3-chloropyridin-4-ol .

Optimization Challenges

  • Regioselectivity: Competing reactions at pyrimidine N1 vs. N3 positions require careful base selection .

  • Steric Hindrance: Bulky substituents on piperidine necessitate high-temperature conditions (120–150°C) for coupling.

CompoundTargetIC₅₀ (nM)Source
5-Ethyl-2-(piperidin-1-yl)pyrimidineTankyrase87Patent CA3029305
2-(4-Phenoxypiperidin-1-yl)pyrimidineβ2-Adrenoreceptor320Evitachem

ADME Profiling (Predicted)

  • Absorption: High permeability (Caco-2 Papp >10 × 10⁻⁶ cm/s) due to moderate logP .

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the piperidine ring.

Future Research Directions

  • Crystallographic Studies: X-ray diffraction to resolve stereoelectronic effects.

  • In Vivo Efficacy: Animal models for oncology or inflammatory diseases.

  • SAR Optimization: Trimethylation of the piperidine nitrogen to enhance blood-brain barrier penetration .

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